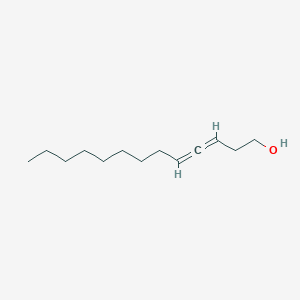
N-Benzoyl-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-4-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to a 4-chlorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzoyl-4-chlorobenzamide can be synthesized through the direct condensation of benzoic acid and 4-chloroaniline in the presence of a suitable catalyst. One efficient method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves the reaction of benzoic acid derivatives with amines at elevated temperatures. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-4-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl and chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base or an acid catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative.
Aplicaciones Científicas De Investigación
N-Benzoyl-4-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: This compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-4-chlorobenzamide involves its interaction with specific molecular targets. The benzoyl and chloro groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-Benzyl-4-chlorobenzamide: A related compound with a benzyl group instead of a benzoyl group.
Uniqueness
N-Benzoyl-4-chlorobenzamide is unique due to the presence of both benzoyl and chloro groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
58010-69-8 |
|---|---|
Fórmula molecular |
C14H10ClNO2 |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
N-benzoyl-4-chlorobenzamide |
InChI |
InChI=1S/C14H10ClNO2/c15-12-8-6-11(7-9-12)14(18)16-13(17)10-4-2-1-3-5-10/h1-9H,(H,16,17,18) |
Clave InChI |
VYWBDMPBBNBVNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)

![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)



![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)
![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
